molecular formula C14H15NO2 B2963490 5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic Acid CAS No. 881041-35-6

5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic Acid

Cat. No. B2963490
CAS RN: 881041-35-6
M. Wt: 229.279
InChI Key: IVINRFQYECVDKJ-UHFFFAOYSA-N
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Description

Chemical compounds like the one you mentioned typically consist of a specific arrangement of atoms and chemical bonds. The description of a compound includes its molecular formula, molecular weight, and structural formula .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. This often involves the use of catalysts and specific reaction conditions .


Molecular Structure Analysis

The molecular structure of a compound refers to the arrangement of atoms within the molecule and the chemical bonds that hold these atoms together .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. For example, the Suzuki–Miyaura coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, density, and solubility .

Scientific Research Applications

Photoreleasable Protecting Groups for Carboxylic Acids

Research has identified the 2,5-dimethylphenacyl chromophore as a new photoremovable protecting group for carboxylic acids. This approach facilitates the direct photolysis of various esters, leading to the formation of the corresponding carboxylic acids in almost quantitative yields. The significance of this finding lies in its efficiency and the elimination of the need for a photosensitizer, suggesting applications in sensitive synthesis processes where light can be used to control reaction outcomes (Klan et al., 2000).

Antimicrobial Agents

Another study synthesized a series of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives to evaluate their in vitro antimicrobial activities. The antimicrobial activity data revealed that these synthesized derivatives possess good antibacterial and antifungal activity. This highlights the compound's potential as a template for developing new antimicrobial agents, offering a promising avenue for therapeutic tool design (Hublikar et al., 2019).

Luminescence Sensing

Research into lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate reveals their potential as fluorescence sensors. These frameworks show selective sensitivity to benzaldehyde-based derivatives, indicating their utility in detecting and sensing specific chemicals through luminescence. Such properties make these complexes candidates for the development of new sensing materials and devices (Shi et al., 2015).

Supramolecular Assemblies

The study on the supramolecular assemblies of benzenetetracarboxylic acid with aza donor molecules provides insights into crystal engineering and the formation of host-guest systems. This research contributes to our understanding of how molecular structures can be manipulated to form complex assemblies with potential applications in materials science and nanotechnology (Arora & Pedireddi, 2003).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other compounds or systems. For example, in a chemical reaction, the mechanism of action would describe how the reactants are converted into products .

Safety and Hazards

Safety data sheets provide information on the potential hazards of a compound, including its reactivity, toxicity, and precautions for safe handling and storage .

properties

IUPAC Name

5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-8-4-5-11(6-9(8)2)13-7-12(14(16)17)10(3)15-13/h4-7,15H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVINRFQYECVDKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=C(N2)C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic Acid

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